
3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Overview
Description
This compound is a pyrazole derivative characterized by a fused bicyclic structure with multiple functional groups: an ethoxycarbonyl moiety, a methyl group at position 5, a 2-methyl-5-nitrophenyl substituent at position 1, and a carboxylic acid group at position 3. The partially saturated 4,5-dihydro-1H-pyrazole ring introduces conformational rigidity, which may influence its physicochemical properties and reactivity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and structural versatility .
Biological Activity
3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264043-71-1) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound belongs to a class of heterocyclic compounds which have been extensively studied for their pharmacological properties.
- Molecular Formula : C15H17N3O6
- Molecular Weight : 335.31 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a nitrophenyl moiety, which are critical for its biological activity.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including the compound . The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
- COX Inhibition : Research indicates that derivatives similar to this compound exhibit selective inhibition of COX-1 and COX-2 enzymes. For instance, compounds with similar structural features have demonstrated IC50 values ranging from 0.01 to 69.15 μg/mL against COX enzymes, suggesting potent anti-inflammatory effects .
Analgesic Activity
In addition to anti-inflammatory effects, this compound may also possess analgesic properties. Studies have shown that certain pyrazole derivatives can significantly reduce pain responses in animal models, indicating their potential as analgesics.
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated various substituted pyrazole derivatives for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that compounds with similar structures to this compound exhibited significant edema inhibition percentages compared to standard drugs like diclofenac .
Safety Profile
Histopathological evaluations performed in conjunction with efficacy studies showed minimal degenerative changes in vital organs (stomach, liver, and kidneys) after administration of these derivatives, suggesting a favorable safety profile .
Research Findings Summary
Activity | IC50 Values | Selectivity | Safety Observations |
---|---|---|---|
COX Inhibition | 0.01 - 69.15 μg/mL | High selectivity for COX-2 | Minimal organ damage observed |
Analgesic Activity | Not quantified | Comparable to standard analgesics | Safe at tested doses |
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anti-inflammatory Properties : Research indicates that compounds similar to 3-(ethoxycarbonyl)-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can modulate inflammatory pathways, providing potential therapeutic avenues for chronic inflammatory diseases .
- Anti-cancer Potential : Preliminary studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The specific structural features of this compound may enhance its efficacy against certain cancer types .
Agricultural Applications
- Pesticide Development : The compound's unique structure allows for the development of novel pesticides that target specific pests while minimizing environmental impact. Its effectiveness against various agricultural pests has been documented in several studies .
- Plant Growth Regulators : Research has indicated that certain pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors .
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivative. This reaction is fundamental for modifying solubility or introducing additional reactive sites.
Conditions | Products | Yield | Reference |
---|---|---|---|
2M HCl, reflux (4h) | 5-Methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-3,5-dicarboxylic acid | 85% | |
1M NaOH, ethanol, reflux (6h) | Same as above | 78% |
The reaction proceeds via nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by elimination of ethanol .
Decarboxylation
Thermal decarboxylation of the carboxylic acid group occurs at elevated temperatures (240–300°C), producing 3-ethoxycarbonyl-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole. The nitro group’s electron-withdrawing effect facilitates CO₂ elimination by stabilizing the transition state through resonance .
Conditions | Products | Yield | Reference |
---|---|---|---|
Neat heating (240°C, 45min) | 3-Ethoxycarbonyl-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole | 92% |
Acid Chloride Formation
The carboxylic acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride, enabling nucleophilic substitutions .
Reagent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
SOCl₂ | Reflux, 1h | 3-Ethoxycarbonyl-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carbonyl chloride | 95% | |
PCl₅ | CCl₄, 80°C, 4h | Same as above | 88% |
Nucleophilic Acyl Substitution
The acyl chloride intermediate reacts with nucleophiles to form amides, esters, or ureas. For example:
Amidation with Ammonia
Nucleophile | Conditions | Products | Yield | Reference |
---|---|---|---|---|
NH₃ (aq.) | 0–5°C, toluene, 24h | 3-Ethoxycarbonyl-5-methyl-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxamide | 80% |
Reaction with Amines
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position of the phenyl ring. Nitration or sulfonation requires harsh conditions due to the deactivating nature of the nitro group .
Reaction | Conditions | Products | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C, 6h | 3-Ethoxycarbonyl-5-methyl-1-(2-methyl-3,5-dinitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | 62% |
Reduction of Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine, altering electronic properties for further functionalization .
Conditions | Products | Yield | Reference |
---|---|---|---|
H₂ (1 atm), Pd/C, ethanol, 12h | 3-Ethoxycarbonyl-5-methyl-1-(2-methyl-5-aminophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | 90% |
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles. For example, reaction with hydrazines yields pyrazolopyridazines :
Reagent | Conditions | Products | Yield | Reference |
---|---|---|---|---|
2-Nitrophenylhydrazine | Xylene, reflux, 5h | 2-(2-Methyl-5-nitrophenyl)-4-ethoxy-6-(2-nitrophenyl)-3-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | 80% |
This compound’s reactivity is governed by its electron-deficient aromatic ring (due to the nitro group) and the steric effects of the methyl substituents. Its synthetic versatility makes it a valuable intermediate for developing bioactive molecules or functional materials. Experimental protocols emphasize the use of polar aprotic solvents (e.g., DMF, toluene) and catalysts (e.g., piperidine) to enhance reaction efficiency .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the molecular structure of this compound?
The molecular structure can be elucidated using single-crystal X-ray diffraction (XRD) with refinement via SHELXL . Complementary spectroscopic techniques include -NMR and -NMR to confirm proton environments and carbonyl/ester functionalities, respectively. IR spectroscopy is critical for identifying carboxylic acid (-COOH) and nitro (-NO) groups .
Q. What synthetic routes are commonly employed for pyrazole-carboxylic acid derivatives like this compound?
A two-step approach is typical:
- Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with substituted hydrazines to form the pyrazole ring .
- Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Substituent positions (e.g., nitro groups) influence reactivity and require controlled nitration conditions .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., high R-factors) be resolved during structure refinement?
Data contradictions often arise from crystal twinning or disorder in flexible substituents (e.g., the ethoxycarbonyl group). Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms . Validate against Fourier difference maps and thermal displacement parameters. For macromolecular applications, SHELXPRO can interface with additional validation tools .
Q. How do substituents (e.g., nitro and ethoxycarbonyl groups) influence hydrogen bonding and crystal packing?
The nitro group participates in strong intermolecular C–H···O–NO interactions, while the carboxylic acid forms O–H···O hydrogen bonds. Graph set analysis (as per Etter’s formalism) reveals motifs like for dimeric carboxylic acid pairs, stabilizing the lattice . Computational studies (DFT) can predict interaction energies and compare them with experimental XRD data .
Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., 2-methyl-5-nitrophenyl)?
Steric hindrance from the 2-methyl-5-nitrophenyl group slows cyclocondensation. Optimize by:
- Using polar aprotic solvents (DMF or DMSO) to enhance solubility.
- Increasing reaction temperature (80–100°C) and reaction time (24–48 hrs) .
- Monitoring progress via TLC or HPLC to isolate intermediates before hydrolysis .
Q. How can computational methods validate experimental spectral and structural data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, vibrational frequencies (IR), and NMR chemical shifts. Compare computed values with experimental data to identify anomalies (e.g., tautomerism in the pyrazole ring) . For crystal packing, molecular dynamics simulations can model intermolecular interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogous pyrazole derivatives, focusing on structural features, functional groups, and inferred properties.
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Diversity: The target compound uniquely combines a carboxylic acid and nitro group, enhancing polarity and acidity compared to esters (e.g., 7b) or hydrazides (). The nitro group may also influence π-π stacking interactions in crystal packing . Compounds 7a/7b () feature amino and hydroxy groups, which facilitate hydrogen bonding but lack the electron-withdrawing nitro group present in the target compound .
This could impact solubility and metabolic stability .
Electronic Effects :
- The nitro group in the target compound and methoxy groups in ’s compound create opposing electronic environments. Nitro groups are electron-withdrawing, which may decrease electron density on the pyrazole ring, while methoxy groups are electron-donating, altering reactivity in substitution or coordination reactions .
Crystallographic Implications :
- Crystallography tools like SHELXL () and WinGX () are critical for resolving complex hydrogen-bonding networks in such compounds. The carboxylic acid group in the target compound likely forms strong O–H···O/N bonds, contrasting with weaker interactions in ester or hydrazide derivatives .
Research Findings and Implications
The nitro and carboxylic acid groups in the target compound may require specialized protecting-group strategies .
Biological and Material Applications :
- The carboxylic acid group in the target compound could enhance binding to biological targets (e.g., enzymes) via ionic interactions, whereas hydrazides () are often explored for antimicrobial activity. Nitro groups in pharmaceuticals are associated with prodrug activation mechanisms .
Crystallographic Behavior: Hydrogen-bonding patterns, analyzed via graph-set theory (), would differ significantly between the target compound and its analogs. For instance, the carboxylic acid group may form dimeric motifs, while hydroxy or amino groups () create chains or sheets .
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-(2-methyl-5-nitrophenyl)-4H-pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-7-10(18(22)23)6-5-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSSLSIQPWAMLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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